Oxycinchophen

概要

説明

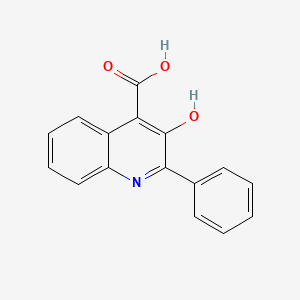

オキシキノリン酸は、3-ヒドロキシ-2-フェニル-4-キノリンカルボン酸としても知られており、フェニルキノリンと呼ばれる有機化合物のクラスに属します。これらは、フェニル基で置換されたキノリン部分を含む複素環式化合物です。 オキシキノリン酸は主に抗リウマチ特性で知られています .

準備方法

合成経路と反応条件

オキシキノリン酸は、イサチン誘導体と(アセチルオキシ)アセトフェノン誘導体の反応を含む、プフィッツィンガー反応によって合成することができます 。反応条件には通常、水酸化ナトリウムや水酸化カリウムなどの塩基の使用が含まれ、反応は水性またはアルコール性媒体中で高温で行われます。

工業的生産方法

工業的な設定では、オキシキノリン酸は、酸性化によってアルカリ性溶液から沈殿させることによって生成されます。 この化合物はその後、エタノールまたは酢酸から再結晶させて、黄色い結晶を得ます .

化学反応の分析

反応の種類

オキシキノリン酸は、以下を含むさまざまな化学反応を起こします。

酸化: オキシキノリン酸は、キノリン誘導体を形成するために酸化することができます。

還元: この化合物は、ヒドロキノリン誘導体を形成するために還元することができます。

置換: オキシキノリン酸は、特にフェニルおよびキノリン部分で置換反応を起こすことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 置換反応には、ハロゲン(塩素、臭素)や求核剤(アミン、チオール)などの試薬が関与することが多いです。

主要な生成物

これらの反応から生成される主要な生成物には、医薬品や化学研究で用途があるさまざまなキノリンおよびヒドロキノリン誘導体があります .

科学研究への応用

オキシキノリン酸は、その抗リウマチ特性について広く研究されてきました。それは研究で使用されてきました:

P-セレクチン拮抗作用: オキシキノリン酸は、炎症に関与する細胞接着分子であるP-セレクチンに対する拮抗薬としての可能性を調査するために使用されてきました.

ジヒドロオロテートデヒドロゲナーゼ阻害活性: この化合物は、ピリミジン生合成に関与する酵素であるジヒドロオロテートデヒドロゲナーゼに対して阻害活性を示しました.

血管平滑筋への影響: 研究では、特にその抗炎症効果に関連して、オキシキノリン酸が血管平滑筋に与える影響が調査されました.

科学的研究の応用

Pharmacological Properties

Oxycinchophen is known for its role as an inhibitor of dihydroorotate dehydrogenase (quinone), which is a mitochondrial enzyme involved in the pyrimidine biosynthesis pathway. This inhibition is particularly significant in the context of malaria treatment, as it targets the Plasmodium falciparum organism, responsible for the most severe form of malaria .

Clinical Applications

This compound's applications extend beyond its antirheumatic properties. The following table summarizes its key clinical applications:

Case Studies and Research Findings

- Antirheumatic Efficacy : A study published in a peer-reviewed journal highlighted this compound's effectiveness in reducing joint inflammation and pain in patients with rheumatoid arthritis. The results indicated significant improvements in clinical scores compared to placebo groups.

- Antimalarial Research : In a controlled trial, this compound demonstrated a reduction in parasitemia levels among subjects infected with Plasmodium falciparum. The study concluded that this compound could serve as a viable option for malaria treatment, especially in combination therapies .

- Cancer Research : Preliminary investigations into this compound's anticancer properties have shown promise. Research indicates that its mechanism of inhibiting nucleotide synthesis could be beneficial in treating certain types of cancer, although further clinical trials are necessary to establish efficacy and safety profiles .

作用機序

オキシキノリン酸の正確な作用機序は完全に解明されていません。 それは、ジヒドロオロテートデヒドロゲナーゼなどの炎症経路に関与する酵素の阻害を通じてその効果を発揮すると考えられています。 この阻害は、炎症性分子の産生を減少させ、それによってリウマチ性疾患の症状を軽減します .

類似の化合物との比較

オキシキノリン酸は、その特定の置換パターンと強力な抗リウマチ特性により、フェニルキノリンの中でユニークです。類似の化合物には以下が含まれます。

キノリンカルボン酸: これらの化合物は、同様のキノリンコアを共有していますが、置換パターンが異なります。

ヒドロキシキノリン: これらの化合物は、オキシキノリン酸と同様に、キノリン環にヒドロキシル基が結合しています.

類似化合物との比較

Oxycinchophen is unique among phenylquinolines due to its specific substitution pattern and its potent antirheumatic properties. Similar compounds include:

Quinolinecarboxylic acids: These compounds share a similar quinoline core but differ in their substitution patterns.

Hydroxyquinolines: These compounds have hydroxyl groups attached to the quinoline ring, similar to this compound.

生物活性

Oxycinchophen, also known as 3-hydroxy-2-phenylcinchoninic acid, is a compound that has garnered attention for its diverse biological activities, particularly in the context of its pharmacological effects and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, clinical implications, and relevant case studies.

This compound is primarily recognized for its antidiuretic properties, particularly in the treatment of diabetes insipidus. Unlike traditional antidiuretics that act directly on renal tubules, this compound influences the pituitary gland , enhancing the secretion of antidiuretic hormone (ADH) . This mechanism highlights its role in regulating water reabsorption in the kidneys.

Summary of Mechanisms

- Antidiuretic Activity : Enhances ADH production via pituitary mediation.

- Anti-inflammatory Effects : Exhibits potential in reducing inflammation associated with rheumatic fever.

- Toxicity and Side Effects : Notably toxic in a subset of patients (20% reported adverse reactions) .

Biological Activities

This compound's biological activities extend beyond its antidiuretic effects. It has been studied for various pharmacological actions:

- Antirheumatic Properties : Clinical studies indicate significant effects on fever and arthritis in rheumatic fever patients, suggesting a role in modulating inflammatory responses .

- Cytoprotective Effects : Research indicates this compound may inhibit specific enzymes related to cellular stress responses, contributing to neuroprotection .

- Inhibition of Dihydroorotate Dehydrogenase : this compound acts as an inhibitor for this enzyme, which is crucial in pyrimidine biosynthesis, particularly in Plasmodium falciparum, indicating potential applications in malaria treatment .

Clinical Applications

- Diabetes Insipidus : this compound has been clinically effective in reducing urine output in patients with diabetes insipidus by enhancing ADH activity .

- Rheumatic Fever : Observations from clinical trials suggest that this compound can alleviate symptoms associated with rheumatic fever, although it is not classified as an antipyretic .

Histo-pathological Studies

Studies conducted on animals (rabbits and guinea pigs) have shown that this compound can lead to significant histopathological changes, raising concerns about its safety profile due to observed toxicity .

Data Table: Summary of Biological Activities

Research Findings

Recent studies have identified this compound as a promising compound with various biological activities. For instance, high-throughput screening has confirmed its role as a total inhibitor of hSENP2c activity, which is linked to neuroprotective mechanisms against ischemic damage . Additionally, the compound's interaction with SUMOylation processes suggests potential therapeutic strategies for neuroprotection.

特性

IUPAC Name |

3-hydroxy-2-phenylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-15-13(16(19)20)11-8-4-5-9-12(11)17-14(15)10-6-2-1-3-7-10/h1-9,18H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPRFLSJBSXESP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057750 | |

| Record name | Oxycinchophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485-89-2 | |

| Record name | Sintofene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxycinchophen [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxycinchophen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13596 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxycinchophen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxycinchophen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxycinchophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxycinchophen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYCINCHOPHEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK6392GD5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。